2-Carboxyoxybenzoic acid
Description
This functional group distinguishes it from other substituted benzoic acids, imparting unique chemical and physical properties.
Properties
Molecular Formula |
C8H6O5 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-carboxyoxybenzoic acid |
InChI |
InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
CLTAZWADHDXZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-carboxyoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects:
Physicochemical Properties
- Acidity : 2-Chlorobenzoic acid (pKa ~2.9) is more acidic than 2-ethoxybenzoic acid (pKa ~4.5) due to the electron-withdrawing Cl vs. electron-donating ethoxy group. This compound’s dual carboxyl groups likely result in a pKa <2 .
- Solubility: 2-Ethoxybenzoic acid exhibits higher solubility in organic solvents (e.g., ethanol) than polar 2-carboxyoxy derivatives, which favor aqueous basic conditions .
- Thermal Stability : Chlorinated derivatives (e.g., 2-chlorobenzoic acid) show higher thermal stability (>200°C decomposition) compared to ester-containing analogs (<150°C) .
Q & A
Q. How can researchers ensure ethical compliance when studying derivatives of this compound with potential bioactivity?
- Methodological Answer :
- Institutional Review Board (IRB) approval : Required for studies involving human-derived samples or animal testing .
- Material Transfer Agreements (MTAs) : Secure legal permissions for sharing proprietary compounds .
- Hazard reporting : Disclose safety data (e.g., LD50, ecotoxicity) as per GHS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
